Rosuvastatin-d6 Acyl-β-D-glucuronide
CAS No.:
Cat. No.: VC0198210
Molecular Formula: C₂₈H₃₀D₆FN₃O₁₂S
Molecular Weight: 663.7
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₈H₃₀D₆FN₃O₁₂S |
|---|---|
| Molecular Weight | 663.7 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Rosuvastatin-d6 Acyl-β-D-glucuronide possesses a complex molecular structure that combines the statin framework with a glucuronic acid moiety. The compound contains six deuterium atoms replacing hydrogens in the molecule, which maintains similar chemical properties while providing a distinct mass signature for analytical detection .
| Property | Value |
|---|---|
| Molecular Formula | C28H30D6FN3O12S |
| Molecular Weight | 663.7 g/mol |
| CAS Number | Not Available |
| IUPAC Name | 1-[(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate]-d6 β-D-Glucopyranuronic Acid |
| Classification | Deuterated Statin Metabolite |
| Physical State | Solid |
The molecular structure features the characteristic statin backbone with its fluorophenyl and pyrimidine rings, complemented by the attached glucuronic acid moiety. The six deuterium atoms provide the isotopic labeling that distinguishes this compound from its non-labeled counterpart .
Physicochemical Properties
The incorporation of the glucuronic acid moiety significantly alters the physicochemical properties of rosuvastatin, increasing its polarity and water solubility. These changes are critical for understanding how the drug is metabolized and eliminated from the body. The acyl glucuronide linkage represents an ester bond between the carboxylic acid group of rosuvastatin and the hydroxyl group of glucuronic acid, resulting in a metabolite with distinctive stability and reactivity profiles .
Deuterium substitution minimally affects the chemical behavior of the molecule but provides significant advantages in mass spectrometric detection and quantification. The slight increase in molecular weight due to deuterium incorporation (each deuterium atom is approximately twice the mass of hydrogen) creates a distinctive mass shift that can be readily identified by mass spectrometry instruments .
Synthesis and Production Methods
Synthetic Approaches
The synthesis of Rosuvastatin-d6 Acyl-β-D-glucuronide involves multiple sophisticated steps requiring expertise in organic chemistry and isotopic labeling techniques. The general approach typically involves:
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Synthesis or procurement of deuterated rosuvastatin as the starting material
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Protection of specific functional groups to prevent undesired reactions
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Conjugation with activated glucuronic acid derivatives
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Deprotection to yield the final compound
These syntheses are typically conducted under carefully controlled conditions to ensure high purity and correct stereochemistry, as the biological activity and analytical utility of the compound depend significantly on these parameters .
Quality Control and Characterization
Rigorous analytical characterization is essential for confirming the identity and purity of synthesized Rosuvastatin-d6 Acyl-β-D-glucuronide. This typically involves:
| Analytical Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structural confirmation, deuterium incorporation position |
| Mass Spectrometry | Molecular weight verification, deuterium incorporation percentage |
| HPLC | Purity assessment, separation from potential isomers |
| Infrared Spectroscopy | Functional group identification |
| Elemental Analysis | Composition verification |
These analytical techniques ensure that the synthesized compound meets the stringent requirements for use in pharmaceutical research and analytical method development .
Biological Activity and Mechanism of Action
Pharmacological Profile
Metabolic Pathways and Pharmacokinetics
The formation of acyl glucuronides represents a major metabolic pathway for carboxylic acid-containing drugs like rosuvastatin. This conjugation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for glucuronidation reactions. The resulting glucuronide metabolites typically display enhanced water solubility, facilitating their excretion through urine or bile .
Applications in Pharmaceutical Research
Analytical Standards and Method Development
One of the primary applications of Rosuvastatin-d6 Acyl-β-D-glucuronide is as a reference standard in analytical chemistry. The deuterium labeling provides a distinctive mass signature that allows for accurate quantification of the non-labeled metabolite in biological samples. This application is particularly valuable in developing and validating bioanalytical methods for clinical trials and therapeutic drug monitoring .
The compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, enabling precise correction for matrix effects and variations in extraction efficiency. This capability is essential for achieving the high level of accuracy and precision required in pharmaceutical analysis .
Metabolic Studies and Drug Development
Rosuvastatin-d6 Acyl-β-D-glucuronide plays a crucial role in metabolic studies designed to elucidate the fate of rosuvastatin in biological systems. By administering the deuterated compound alongside the non-labeled drug, researchers can track metabolic pathways and identify potential drug-drug interactions. This approach has been instrumental in understanding how rosuvastatin is processed by the body and how its metabolism might be affected by co-administered medications .
The compound also serves valuable purposes in investigating the potential toxicity associated with acyl glucuronides. Some acyl glucuronides can undergo molecular rearrangements or react with proteins, potentially leading to immune-mediated adverse reactions. The deuterated standard enables precise tracking of these processes, contributing to a better understanding of drug safety profiles .
Analytical Methods and Detection Techniques
Mass Spectrometry-Based Approaches
The detection and quantification of Rosuvastatin-d6 Acyl-β-D-glucuronide primarily relies on mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS). The incorporation of six deuterium atoms provides a mass shift that is easily distinguished from the non-labeled compound, enabling selective detection even in complex biological matrices .
| MS Technique | Advantages | Application |
|---|---|---|
| Triple Quadrupole MS | High sensitivity, quantitative | Pharmacokinetic studies |
| High-Resolution MS | Accurate mass, structural confirmation | Metabolite identification |
| Ion Mobility MS | Separation of isomers | Complex mixture analysis |
| MS/MS Fragmentation | Structural elucidation | Confirmation of identity |
These advanced analytical techniques have revolutionized the field of metabolite profiling, allowing for unprecedented sensitivity and specificity in the detection of glucuronide conjugates .
Chromatographic Separation Methods
Effective chromatographic separation is essential for the analysis of Rosuvastatin-d6 Acyl-β-D-glucuronide, particularly when dealing with complex biological samples. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, often with specialized columns designed for polar compound retention. The selection of mobile phases and gradient profiles must be carefully optimized to achieve adequate separation from endogenous compounds and other metabolites .
Hydrophilic interaction liquid chromatography (HILIC) represents another valuable approach, particularly suited for the separation of polar glucuronide conjugates. This technique exploits the enhanced hydrophilicity of glucuronide metabolites to achieve effective retention and separation, complementing the capabilities of reversed-phase methods .
Market Dynamics and Research Trends
Current Market Landscape
The market for Rosuvastatin-d6 Acyl-β-D-glucuronide and related reagents is experiencing significant growth, driven by several factors. The increasing prevalence of cardiovascular diseases globally has expanded the use of statins like rosuvastatin, consequently boosting the demand for metabolite standards. According to the World Health Organization, cardiovascular diseases remain the leading cause of death globally, accounting for approximately 31% of all deaths worldwide .
Advancements in pharmaceutical research and development, particularly in the areas of metabolomics and personalized medicine, are further driving the demand for high-quality deuterated standards. The growing emphasis on understanding drug metabolism and pharmacokinetics (DMPK) in early drug development has heightened the importance of such reagents in research laboratories .
Future Projections and Research Directions
Market projections indicate a compound annual growth rate (CAGR) of approximately 7% for the Rosuvastatin Acyl-β-D-glucuronide reagent market over the next five years. This growth is expected to be fueled by innovations in drug formulation and the expansion of research activities in pharmaceutical laboratories worldwide .
Emerging research trends include:
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Integration with advanced analytical platforms for more sensitive detection
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Application in studies of drug-drug interactions and personalized medicine
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Investigation of the relationship between glucuronidation patterns and clinical outcomes
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Development of new synthetic methods for more efficient production of deuterated standards
These research directions reflect the growing importance of metabolite profiling in pharmaceutical development and patient care, highlighting the continued relevance of compounds like Rosuvastatin-d6 Acyl-β-D-glucuronide in contemporary biomedical research .
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